molecular formula C17H14N2O5 B15036538 (5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B15036538
M. Wt: 326.30 g/mol
InChI Key: REBVYLUIZDKFRR-ZROIWOOFSA-N
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Description

(5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound It belongs to the class of diazinane derivatives, characterized by a diazinane ring structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where a suitable phenyl derivative is introduced.

    Attachment of the 5-methylfuran-2-yl group: This is typically done through a condensation reaction with a furan derivative.

    Final methylidene substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane ring or the methylidene group, resulting in different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the diazinane ring or methylidene group.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s structure can be modified to develop new drugs with specific therapeutic targets.

    Diagnostics: It can be used in the development of diagnostic agents for various diseases.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialized polymers.

    Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: An isomer with a different configuration of the methylidene group.

    1-(4-methoxyphenyl)-5-(furan-2-yl)-1,3-diazinane-2,4,6-trione: A compound with a furan ring instead of a methylfuran ring.

    1-(4-methoxyphenyl)-5-(methylidene)-1,3-diazinane-2,4,6-trione: A compound lacking the furan ring.

Uniqueness

    Structural Features: The presence of both the 4-methoxyphenyl and 5-methylfuran-2-yl groups in the (5Z) configuration gives the compound unique chemical and biological properties.

    Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns, making it distinct from similar compounds.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H14N2O5/c1-10-3-6-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-7-12(23-2)8-5-11/h3-9H,1-2H3,(H,18,20,22)/b14-9-

InChI Key

REBVYLUIZDKFRR-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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